molecular formula C16H16O3 B5231636 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5231636
M. Wt: 256.30 g/mol
InChI Key: SAVUJGRYPGZXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O3 It is a benzaldehyde derivative, characterized by the presence of a benzene ring substituted with a 2-(2-methylphenoxy)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol and 3-hydroxybenzaldehyde.

    Etherification: 2-methylphenol undergoes etherification with ethylene oxide to form 2-(2-methylphenoxy)ethanol.

    Aldehyde Formation: The 2-(2-methylphenoxy)ethanol is then reacted with 3-hydroxybenzaldehyde under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 3-[2-(2-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 3-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-methylphenoxy)ethoxy]benzaldehyde
  • 3-[2-(4-methylphenoxy)ethoxy]benzaldehyde
  • 3-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde

Uniqueness

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVUJGRYPGZXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.